molecular formula C5H7Cl3N2 B11813899 3-Chloro-5-methylpyridazine dihydrochloride

3-Chloro-5-methylpyridazine dihydrochloride

Cat. No.: B11813899
M. Wt: 201.48 g/mol
InChI Key: LDKHJRCWLBEIPN-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridazine dihydrochloride is an organic compound with the molecular formula C5H7Cl3N2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylpyridazine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methylpyridazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridazines and their derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

3-Chloro-5-methylpyridazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyridazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7Cl3N2

Molecular Weight

201.48 g/mol

IUPAC Name

3-chloro-5-methylpyridazine;dihydrochloride

InChI

InChI=1S/C5H5ClN2.2ClH/c1-4-2-5(6)8-7-3-4;;/h2-3H,1H3;2*1H

InChI Key

LDKHJRCWLBEIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)Cl.Cl.Cl

Origin of Product

United States

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